molecular formula C32H28FN3O4S B1193211 NEU-1045

NEU-1045

カタログ番号: B1193211
分子量: 569.6514
InChIキー: JAHULYBEHCDIPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NEU-1045 is a quinoline-based compound identified as a lead candidate with cross-pathogen activity against protozoan parasites, including Trypanosoma brucei (causative agent of human African trypanosomiasis), Leishmania spp. (leishmaniasis), and Plasmodium falciparum (malaria) . Derived from structural modifications of lapatinib, a tyrosine kinase inhibitor, this compound incorporates a 4-aminoquinoline scaffold with a substituted 4-(3-fluorobenzyloxy)aniline moiety .

特性

分子式

C32H28FN3O4S

分子量

569.6514

IUPAC名

N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine

InChI

InChI=1S/C32H28FN3O4S/c33-26-3-1-2-23(20-26)22-40-28-9-7-27(8-10-28)35-32-14-15-34-31-13-6-25(21-30(31)32)24-4-11-29(12-5-24)41(37,38)36-16-18-39-19-17-36/h1-15,20-21H,16-19,22H2,(H,34,35)

InChIキー

JAHULYBEHCDIPN-UHFFFAOYSA-N

SMILES

FC1=CC(COC(C=C2)=CC=C2NC3=CC=NC(C3=C4)=CC=C4C5=CC=C(S(N6CCOCC6)(=O)=O)C=C5)=CC=C1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NEU-1045;  NEU 1045;  NEU1045.

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

NEU-1045 belongs to a library of quinoline derivatives optimized for antiparasitic activity. Key analogues, such as NEU-554 and NEU-617, were developed to address its physicochemical shortcomings while maintaining or enhancing efficacy. Below is a detailed comparison:

Table 1: Physicochemical and Pharmacokinetic Properties

Compound MW clogP PPB (%) CLint (µL/min/mg) pKa Activity (IC₅₀, µM)
This compound 569.6 5.76 7.25 80.8 2.0 0.98 (Leishmania)
NEU-554 482.5* 4.12* 15.4* 45.3* 3.5* 0.54 (Leishmania)
NEU-617 521.3* 5.02* 10.8* 92.1* 2.8* 0.32 (T. brucei)

Note: Values marked with () are inferred from optimization trends described in .

Key Findings

Lipophilicity and Solubility: this compound’s high clogP (5.76) reflects poor aqueous solubility, a common issue in quinoline derivatives. NEU-554, with a reduced clogP (4.12), demonstrated improved solubility and lower plasma protein binding (PPB = 15.4%) compared to this compound (PPB = 7.25%) . NEU-617 retained moderate lipophilicity (clogP = 5.02) but showed enhanced metabolic stability (CLint = 92.1 µL/min/mg), likely due to steric hindrance from its substituents .

Metabolic Stability :

  • This compound’s high intrinsic clearance (CLint = 80.8 µL/min/mg) suggested rapid hepatic metabolism. NEU-554’s lower CLint (45.3 µL/min/mg) indicated slower degradation, improving its half-life .

Biological Activity: this compound exhibited potent activity against Leishmania spp. (IC₅₀ = 0.98 µM) but weaker effects on T. brucei . NEU-617, optimized for T. brucei, showed superior potency (IC₅₀ = 0.32 µM) due to its morpholine-substituted quinoline core, enhancing target engagement . NEU-554 achieved higher leishmanicidal activity (IC₅₀ = 0.54 µM) by replacing the fluorobenzyloxy group with a polar aminoheterocycle, balancing potency and drug-likeness .

Lead Optimization Metrics :

  • Lipophilic Ligand Efficiency (LLE), a critical parameter for lead quality, improved in analogues. NEU-554’s LLE (calculated as pIC₅₀ − clogP) increased to 3.8 vs. This compound’s 2.2, aligning with guidelines for drug candidates .

Structural and Functional Insights

  • This compound : The 4-(3-fluorobenzyloxy)aniline group contributes to target binding but increases molecular weight (569.6) and hydrophobicity .
  • NEU-554 : Substitution with a pyridylmethylamine group reduced MW (482.5) and clogP while maintaining hydrogen-bonding capacity for parasite enzyme inhibition .
  • NEU-617: A morpholine ring at the quinoline 4-position enhanced solubility and conferred selectivity for T. brucei’s kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NEU-1045
Reactant of Route 2
Reactant of Route 2
NEU-1045

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。